[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate
Description
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S/c1-15(20(28)24-21(14-22)11-5-4-6-12-21)31-19(27)13-25(3)32(29,30)18-9-7-17(8-10-18)23-16(2)26/h7-10,15H,4-6,11-13H2,1-3H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGBJMDYUNVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Acylation Reaction: The cyanocyclohexylamine is then acylated with a suitable acyl chloride, such as propanoyl chloride, to form 1-[(1-cyanocyclohexyl)amino]-1-oxopropane.
Sulfonylation: The acetamidophenyl group is introduced through a sulfonylation reaction, where 4-acetamidophenyl sulfonyl chloride reacts with methylamine to form the sulfonyl-methylamino intermediate.
Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl and nitrile groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamido positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the amine and sulfonyl groups.
Reduction Products: Reduced forms of the carbonyl and nitrile groups.
Substitution Products: Compounds with substituted sulfonyl or acetamido groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and amide groups. It can also be used in the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its functional groups allow for modifications that can enhance material properties such as durability, flexibility, and chemical resistance.
Mechanism of Action
The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyanocyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with analogous compounds derived from the evidence:
Substituent Effects on Aromatic Rings
- Target Compound: Contains a 4-acetamidophenylsulfonyl group.
- Analogues from (Compounds 13–17): Feature 4-methoxy, 4-ethoxy, or 4-propoxyphenyl groups. These alkoxy substituents offer electron-donating effects but lack the hydrogen-bond donor/acceptor versatility of acetamide .
- Compound : Includes a 2-methoxyphenyl group. The ortho-methoxy substitution may introduce steric hindrance, reducing binding efficiency compared to the target’s para-substituted acetamide .
Cyclohexyl vs. Cyclopropyl Rings
- Compound : Features a cyclopropane-1-carbonitrile group. The smaller cyclopropane ring reduces steric hindrance, possibly enhancing metabolic stability but limiting hydrophobic interactions .
- Compound : Contains a cyclopropan-1-amine core. The absence of a cyan group reduces electron-withdrawing effects, altering reactivity .
Ester vs. Amide Linkages
- Target Compound : Uses an ester linkage (acetate group), which is more hydrolytically labile than amides. This may confer shorter half-life but faster clearance.
- Compound (118) : Employs an amide backbone for stability. Amides are less prone to hydrolysis, favoring prolonged activity in biological systems .
- Compound : Includes an ethyl acetate ester similar to the target. The shared ester functionality suggests comparable susceptibility to esterase-mediated metabolism .
Sulfonamide Functionality
- Target Compound: The sulfonyl-methylamino group is a hallmark of sulfonamide-based drugs, known for their ability to engage in hydrogen bonding and π-stacking interactions.
- Compound: Contains a pyrimidinyl-sulfonyl group. The heteroaromatic ring may enhance binding to enzymes like dihydrofolate reductase, whereas the target’s phenylsulfonyl group favors non-polar interactions .
Research Implications
- Pharmacokinetics : The target’s ester group may necessitate prodrug optimization to improve bioavailability, as seen in ’s ethyl acetate derivatives .
- Structure-Activity Relationship (SAR) : The 4-acetamidophenylsulfonyl group could be critical for target binding, analogous to sulfonamide-containing kinase inhibitors .
- Synthetic Challenges: The cyclohexyl cyanamide moiety may require specialized reagents (e.g., cyanating agents) similar to those used in ’s cyclohexanol derivatives .
Biological Activity
The compound [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological effects and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 382.46 g/mol
- CAS Number : 1038191-35-3
The structural complexity of this compound, characterized by multiple functional groups including a cyano group, amine, and sulfonamide, suggests diverse interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Effects : The sulfonamide moiety is known for its antibacterial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
- Anti-inflammatory Properties : Compounds containing acetamide groups have been associated with anti-inflammatory effects in various models, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other known inhibitors.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain any observed neuroactive properties.
- Cell Cycle Disruption : In vitro studies suggest the compound may interfere with cell cycle progression in cancer cells.
Data Table: Biological Activity Summary
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of related sulfonamide compounds against Staphylococcus aureus and found significant inhibition at low concentrations, suggesting a similar potential for the target compound. -
Cytotoxicity Assessment :
In a recent investigation, derivatives of this compound were tested against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that certain derivatives induced apoptosis more effectively than standard chemotherapeutic agents. -
Inflammation Models :
Animal models treated with compounds similar to the target showed reduced inflammation markers after administration, supporting the hypothesis of its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
